molecular formula C16H10N6O2S2 B11530759 N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B11530759
M. Wt: 382.4 g/mol
InChI Key: VSSKTYUWPCSCEB-UFWORHAWSA-N
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Description

N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that features a benzothiazole moiety linked to a triazole ring through a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves a multi-step process:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of the Triazole Ring: The triazole ring is synthesized separately through the reaction of hydrazine with an appropriate nitrile.

    Coupling Reaction: The final step involves the coupling of the nitrobenzothiazole derivative with the triazole ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and infectious diseases.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in preclinical studies for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can further modulate biological pathways. The triazole ring enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide
  • N-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-nitrobenzohydrazide
  • N-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide

Uniqueness

What sets N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and triazole rings in a single molecule provides a versatile scaffold for the development of new compounds with enhanced pharmacological properties.

Properties

Molecular Formula

C16H10N6O2S2

Molecular Weight

382.4 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H10N6O2S2/c23-22(24)13-7-11(8-19-21-9-17-18-10-21)5-6-15(13)26-16-20-12-3-1-2-4-14(12)25-16/h1-10H/b19-8+

InChI Key

VSSKTYUWPCSCEB-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/N4C=NN=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NN4C=NN=C4)[N+](=O)[O-]

Origin of Product

United States

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